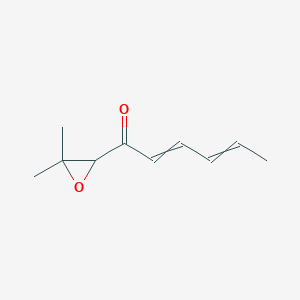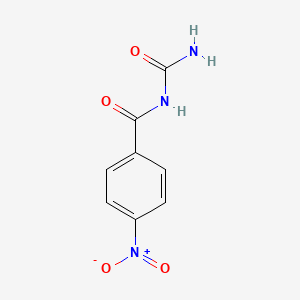
4-Nitrobenzoyl urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrobenzoyl urea is an organic compound characterized by the presence of a nitro group (-NO2) attached to a benzoyl urea structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Nitrobenzoyl urea can be synthesized through a two-step process involving the reaction of 4-nitrophenyl-N-benzylcarbamate with amines, followed by hydrogenolysis. This method provides high yield and purity . Another approach involves the nucleophilic addition of amines to potassium isocyanate in water, which is a catalyst-free and scalable method .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of benzoyl chloride derivatives with appropriate amines under controlled conditions. This method ensures high efficiency and scalability for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrobenzoyl urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions under basic conditions.
Major Products Formed:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of 4-aminobenzoyl urea.
Substitution: Formation of substituted benzoyl urea compounds.
Applications De Recherche Scientifique
4-Nitrobenzoyl urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-nitrobenzoyl urea involves its interaction with cellular macromolecules. The nitro group can undergo reduction to form reactive intermediates that can bind to proteins and DNA, leading to cytotoxic effects. This mechanism is particularly relevant in its potential anticancer activity .
Comparaison Avec Des Composés Similaires
4-Nitrobenzoyl chloride: Shares the nitrobenzoyl structure but differs in its reactivity and applications.
4-Aminobenzoyl urea: A reduction product of 4-nitrobenzoyl urea with different chemical properties and applications.
Uniqueness: this compound is unique due to its combination of a nitro group and a benzoyl urea structure, which imparts distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
51884-03-8 |
|---|---|
Formule moléculaire |
C8H7N3O4 |
Poids moléculaire |
209.16 g/mol |
Nom IUPAC |
N-carbamoyl-4-nitrobenzamide |
InChI |
InChI=1S/C8H7N3O4/c9-8(13)10-7(12)5-1-3-6(4-2-5)11(14)15/h1-4H,(H3,9,10,12,13) |
Clé InChI |
CWHBLZNYVYKDRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


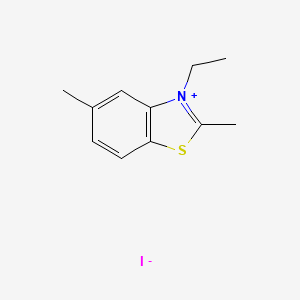

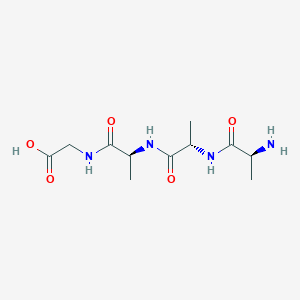

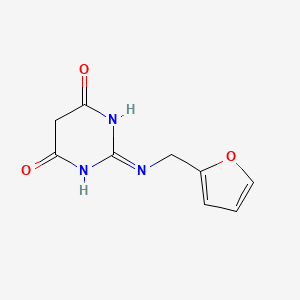
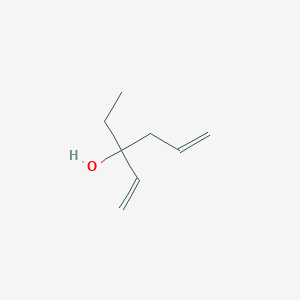

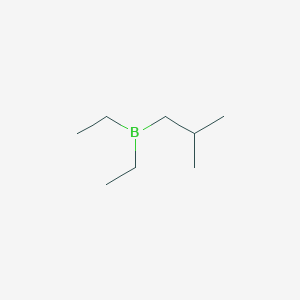
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)
![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)

